molecular formula C7H5BrCl2 B13983153 2-Bromo-3-chlorobenzyl chloride

2-Bromo-3-chlorobenzyl chloride

Cat. No.: B13983153
M. Wt: 239.92 g/mol
InChI Key: IDCJZWXXGKUVRN-UHFFFAOYSA-N
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Description

2-Bromo-3-chlorobenzyl chloride is a halogenated aromatic compound featuring a benzyl chloride backbone (C₆H₅CH₂Cl) with bromine and chlorine substituents at the 2- and 3-positions of the benzene ring, respectively. Its molecular formula is C₇H₅BrCl₂, with a molecular weight of approximately 239.8 g/mol. As a benzyl halide, it is highly reactive in nucleophilic substitution and alkylation reactions, making it a critical intermediate in organic synthesis and pharmaceutical manufacturing.

Properties

Molecular Formula

C7H5BrCl2

Molecular Weight

239.92 g/mol

IUPAC Name

2-bromo-1-chloro-3-(chloromethyl)benzene

InChI

InChI=1S/C7H5BrCl2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,4H2

InChI Key

IDCJZWXXGKUVRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chlorobenzyl chloride typically involves the halogenation of benzyl chloride. One common method is the bromination of 3-chlorobenzyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chlorobenzyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives where the chlorine or bromine atoms are replaced by other functional groups.

    Oxidation and Reduction: Products can range from alcohols to carboxylic acids, depending on the extent of oxidation or reduction.

    Coupling Reactions: Biaryl compounds are the major products formed in coupling reactions.

Scientific Research Applications

2-Bromo-3-chlorobenzyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and as a building block for biologically active molecules.

    Medicine: The compound is explored for its potential use in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chlorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares 2-bromo-3-chlorobenzyl chloride with five structurally related compounds, emphasizing molecular properties, reactivity, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Reactivity Profile Applications Safety Information
This compound Not available C₇H₅BrCl₂ ~239.8 Benzyl chloride Nucleophilic substitution, alkylation Organic synthesis, pharmaceuticals Likely irritant (similar to benzyl chlorides)
2-Bromo-3-chlorobenzaldehyde 74073-40-8 C₇H₄BrClO 219.35 Aldehyde Nucleophilic addition, oxidation Pharmaceutical intermediates Harmful if swallowed (H302)
2-Bromo-3-chlorobenzyl bromide 220453-60-1 C₇H₅Br₂Cl 284.25 Benzyl bromide High reactivity in SN2 reactions Alkylating agent, research chemicals Irritant, handle with PPE
3-Bromochlorobenzene 108-37-2 C₆H₄BrCl 191.35 Haloarene Electrophilic substitution Organic intermediate Skin/eye irritation, harmful if inhaled
2-Bromo-N-(3-chlorobenzyl)acetamide 1226030-48-3 C₉H₉BrClNO 262.35 Amide Hydrogen bonding, condensation Pharmaceutical intermediates Limited data; handle as hazardous
2-Bromobenzoyl chloride 7154-66-7 C₇H₄BrClO 219.35 Acid chloride Acylation reactions Synthesis of esters, amides Corrosive, reacts violently with water

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